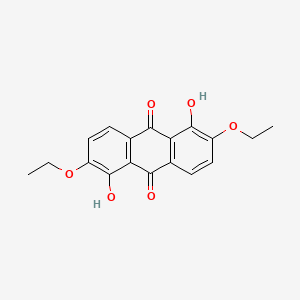
2,6-Diethoxy-1,5-dihydroxyanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Diethoxy-1,5-dihydroxyanthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two ethoxy groups and two hydroxyl groups attached to the anthracene core, specifically at the 2,6 and 1,5 positions, respectively. Anthracene derivatives are known for their applications in organic electronics, dyes, and photophysical studies .
Métodos De Preparación
The synthesis of 2,6-Diethoxy-1,5-dihydroxyanthracene-9,10-dione typically involves the functionalization of anthracene derivatives. One common method includes the ethoxylation of 1,5-dihydroxyanthracene-9,10-dione. The reaction conditions often involve the use of ethyl iodide and a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete substitution .
Industrial production methods for such compounds may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
2,6-Diethoxy-1,5-dihydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Major products formed from these reactions include various substituted anthracene derivatives, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2,6-Diethoxy-1,5-dihydroxyanthracene-9,10-dione involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their function. The ethoxy groups can enhance the compound’s solubility and facilitate its transport across cell membranes. The compound can also participate in redox reactions, which are crucial in various biochemical pathways .
Comparación Con Compuestos Similares
2,6-Diethoxy-1,5-dihydroxyanthracene-9,10-dione can be compared with other anthracene derivatives such as:
2,6-Dihydroxyanthracene-9,10-dione: Lacks the ethoxy groups, making it less soluble in organic solvents.
1,5-Dihydroxyanthracene-9,10-dione: Similar structure but different substitution pattern, affecting its reactivity and applications.
2,6-Diphenylanthracene-9,10-dione: Contains phenyl groups instead of ethoxy groups, leading to different photophysical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Propiedades
Número CAS |
92453-57-1 |
|---|---|
Fórmula molecular |
C18H16O6 |
Peso molecular |
328.3 g/mol |
Nombre IUPAC |
2,6-diethoxy-1,5-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C18H16O6/c1-3-23-11-7-5-9-13(17(11)21)15(19)10-6-8-12(24-4-2)18(22)14(10)16(9)20/h5-8,21-22H,3-4H2,1-2H3 |
Clave InChI |
JIEFHYJQAAYJAM-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3O)OCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-2,3-dihydrochromen-4-one](/img/structure/B13135833.png)

![Methyl3-thiabicyclo[3.1.0]hexane-6-carboxylate3,3-dioxide](/img/structure/B13135846.png)
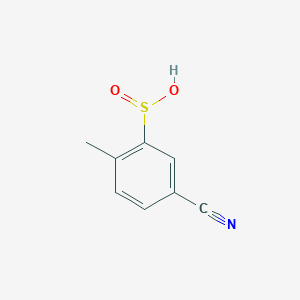
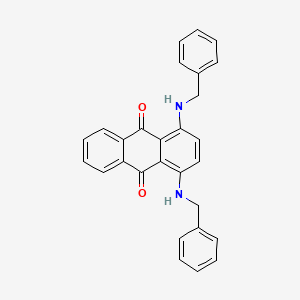
![(5,10-Didodecyl-2-trimethylstannyl-[1]benzothiolo[7,6-g][1]benzothiol-7-yl)-trimethylstannane](/img/structure/B13135855.png)
![2-[4-Carboxy-6-(4-carboxypyridin-2-yl)pyridin-2-yl]-6-(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid](/img/structure/B13135864.png)

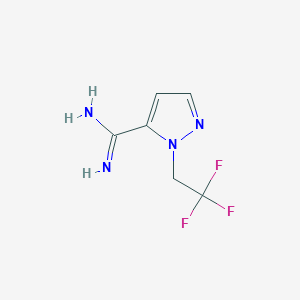

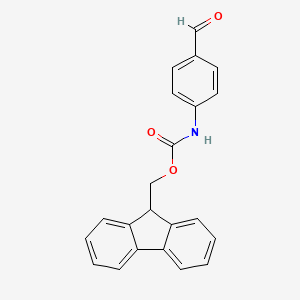
![8-Chloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13135915.png)

![Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]ytterbate](/img/structure/B13135926.png)
